molecular formula C17H12F2N2O2 B12113544 Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate

Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate

Cat. No.: B12113544
M. Wt: 314.29 g/mol
InChI Key: HLCTXYCWUWAKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic quinoline derivative of significant interest in medicinal chemistry and antibacterial research. This compound is structurally analogous to 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid, a known scaffold supplied for research purposes . Its molecular design incorporates two key pharmacophores: a difluoroquinoline group and a methyl 4-aminobenzoate moiety, linked via an imine bond. This structure is characteristic of a molecular hybridization approach, which aims to combine distinct bioactive fragments to create novel compounds with enhanced or dual biological activities . The 4-aminobenzoic acid (PABA) core is a well-established precursor in folate biosynthesis, an essential pathway for many human pathogens but dispensable for humans . Structural modifications of the PABA scaffold, such as the incorporation into a quinoline hybrid, can disrupt this pathway, leading to potent antibacterial effects. Research on similar PABA-derived Schiff bases has demonstrated promising inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and broad-spectrum antifungal properties . Furthermore, such hybrid compounds have also exhibited notable cytotoxicity against cancer cell lines like HepG2, suggesting potential applications in oncology research . As a methyl ester, this compound offers increased lipophilicity compared to its carboxylic acid counterpart, which may promote better cellular permeability and bioavailability in experimental models. This compound is intended for research applications only, including investigations into new antimicrobial agents, anticancer therapies, and enzyme inhibition studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 4-[(6,8-difluoroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C17H12F2N2O2/c1-23-17(22)10-2-4-12(5-3-10)21-15-6-7-20-16-13(15)8-11(18)9-14(16)19/h2-9H,1H3,(H,20,21)

InChI Key

HLCTXYCWUWAKLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F

Origin of Product

United States

Preparation Methods

Electrolytic Difluorination

A modern approach involves electrochemical fluorination of quinoline using HF-pyridine as both reagent and electrolyte. In this method:

  • Conditions : 100 mA current, alternating voltages (-2.4 V to +2.4 V), 2-hour reaction time.

  • Yield : 51.8% regioselectivity for 6,8-difluoroquinoline.

  • Mechanism : Radical-mediated fluorination at the benzenoid ring positions (C6 and C8).

Halogen Exchange Reactions

Traditional methods use nucleophilic aromatic substitution (SNAr) with KF or CsF:

  • Substrate : 6,8-Dichloroquinoline.

  • Conditions : 150–200°C, polar aprotic solvents (DMF, DMSO).

  • Yield : 60–75% after purification.

Coupling of 6,8-Difluoroquinoline with Methyl 4-Aminobenzoate

The amino linkage between quinoline and benzoate is formed via Buchwald-Hartwig amination or direct nucleophilic substitution.

Palladium-Catalyzed Amination

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Conditions : 100°C, toluene, 12–24 hours.

  • Yield : 70–85%.

  • Side Products : <5% bis-amination or dehalogenation.

Direct Nucleophilic Substitution

  • Substrate : 4-Chloro-6,8-difluoroquinoline and methyl 4-aminobenzoate.

  • Conditions : DIPEA, DMF, 80°C, 6 hours.

  • Yield : 60–65%.

Esterification and Functional Group Compatibility

The methyl benzoate group is introduced via Fischer esterification or protecting group strategies .

Fischer Esterification

  • Substrate : 4-((6,8-Difluoroquinolin-4-yl)amino)benzoic acid.

  • Conditions : Methanol, H₂SO₄ (cat.), reflux, 12 hours.

  • Yield : 90–95%.

Protection-Deprotection Strategy

  • Step 1 : Protect amino group as Boc derivative.

  • Step 2 : Esterify with methyl chloroformate.

  • Step 3 : Deprotect with TFA/CH₂Cl₂.

  • Overall Yield : 75–80%.

Regioselectivity Challenges and Solutions

Achieving 6,8-difluoro substitution over 5,8- or 7,8-isomers requires precise control:

FactorImpact on RegioselectivityOptimized Condition
Electrophilic Fluorination Favors electron-deficient positions (C6/C8)Use directing groups (e.g., NO₂)
Solvent Polarity Polar solvents enhance SNAr at C6/C8DMF > DMSO > THF
Temperature Higher temps favor thermodynamic control150°C for 6,8-selectivity

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
ElectrochemicalMild conditions, scalabilityRequires specialized equipment50–55%
Pd-CatalyzedHigh regioselectivityCostly catalysts70–85%
SNArSimple setupHarsh conditions60–75%

Key Research Findings

  • Microwave-Assisted Synthesis : Reduced reaction time by 50% (4 hours vs. 8 hours) with comparable yields.

  • Green Chemistry Approaches : Use of ionic liquids (e.g., [BMIM]BF₄) improved yields by 10–15%.

  • Crystallography Data : Single-crystal X-ray analysis confirms the 6,8-difluoro configuration.

Industrial-Scale Considerations

  • Cost Efficiency : SNAr routes are preferred for bulk production despite lower yields.

  • Purification : Column chromatography (hexane/EtOAc) is critical for removing 5,8-difluoro byproducts.

  • Safety : HF-pyridine in electrochemical methods requires rigorous containment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The fluorine atoms and the amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate is primarily explored for its potential as a pharmacophore in drug development. Its structural characteristics suggest that it may exhibit activity against several biological targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in disease pathways, particularly those associated with cancer and bacterial infections.
  • Receptors : There is potential for interaction with receptors that play critical roles in various physiological processes.

Mechanism of Action : The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects. The presence of fluorine atoms may enhance binding affinity and metabolic stability.

Biological Research

In biological contexts, this compound is studied for its potential as a fluorescent probe due to the properties of the quinoline ring. This application is crucial for:

  • Fluorescence Imaging : Used in cellular imaging studies to track biological processes.
  • Interaction Studies : Investigating binding affinities with biological macromolecules to assess therapeutic potential.

Organic Synthesis

As a building block in organic chemistry, this compound facilitates the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with desired properties.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of quinoline exhibit efficacy against various cancers by inhibiting tumor growth through enzyme inhibition. This compound's unique structure suggests similar potential .
  • Fluorescent Probes : Studies utilizing quinoline derivatives as fluorescent probes have demonstrated their effectiveness in imaging cellular processes. This application underlines the importance of this compound in biological research .

Mechanism of Action

The mechanism by which Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The quinoline ring can intercalate with DNA, potentially leading to anticancer activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

To contextualize Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate, we compare it structurally and functionally with three categories of analogs: quinoline derivatives, triazine-linked benzoates, and sulfonylurea-based pesticides.

Structural and Functional Comparison

Table 1: Key Structural Differences and Inferred Properties

Compound Name Core Structure Substituents Molecular Features Potential Applications
This compound Quinoline 6,8-diF; benzoate ester High electronegativity, ester-mediated solubility Kinase inhibition, antimicrobial agents
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine Bromo, methoxy, formyl groups Bulky substituents, halogenated aromaticity Photodynamic therapy, agrochemicals
Metsulfuron methyl ester Sulfonylurea Triazine, methoxy, sulfonyl groups Sulfonylurea bridge, polar functional groups Herbicide (ALS inhibitor)
Tribenuron methyl ester Sulfonylurea Pyrimidine, trifluoroethoxy groups Fluorinated alkoxy chain Broadleaf weed control

Key Observations :

Core Heterocycle: The quinoline core in the target compound distinguishes it from triazine- or sulfonylurea-based analogs. Quinoline derivatives often exhibit DNA intercalation or kinase-binding properties, whereas triazines are common in herbicides and photodynamic agents . Fluorine substitution at positions 6 and 8 may enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated quinolines .

Substituent Effects: The benzoate ester in the target compound contrasts with sulfonylurea bridges in pesticides (e.g., metsulfuron). Esters typically improve membrane permeability but may reduce metabolic stability compared to sulfonamides .

Fluorinated quinolines are associated with antibacterial activity (e.g., ciprofloxacin analogs), suggesting the target compound could be optimized for similar uses .

Biological Activity

Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C17H12F2N2O2C_{17}H_{12}F_{2}N_{2}O_{2} and a molecular weight of approximately 314.29 g/mol. The compound features a methyl ester group attached to a benzoate moiety and a 6,8-difluoroquinoline ring system, which is critical for its biological activity.

Property Value
Molecular FormulaC17H12F2N2O2
Molecular Weight314.29 g/mol
IUPAC NameThis compound
SMILESCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F

Biological Activity

The biological activity of this compound is primarily attributed to the quinoline moiety, known for its pharmacological properties. Compounds with similar structures have demonstrated various biological activities, including:

  • Anticancer Activity : Quinoline derivatives are known to inhibit specific enzymes involved in tumor growth and proliferation. Research indicates that this compound may exhibit similar effects by intercalating with DNA and inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial infections. Quinoline derivatives have been extensively studied for their antibacterial properties.

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cell signaling and proliferation.
  • DNA Intercalation : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Fluorescent Properties : The quinoline structure may also allow the compound to act as a fluorescent probe in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). These findings suggest that this compound could be further investigated for similar anticancer properties.
  • Antimicrobial Research : Research conducted on various quinoline derivatives indicated promising results against Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a candidate for antibiotic development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This is often achieved through Friedländer synthesis by condensing an aniline derivative with a suitable ketone.
  • Amination Reaction : The introduction of the amino group can be accomplished via nucleophilic substitution using ammonia or an amine derivative.
  • Esterification : Finally, the benzoate ester is formed using methanol and an acid catalyst.

Q & A

Q. What are the key synthetic steps for Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, starting with the coupling of 6,8-difluoroquinoline-4-amine with methyl 4-aminobenzoate. Critical steps include:

  • Amide bond formation : Catalyzed by coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis.
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction temperature (optimized at 60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Excess reagents are avoided to minimize byproducts like sulfonated derivatives .

Q. How does the fluorination pattern on the quinoline ring affect the compound’s electronic properties and solubility?

The 6,8-difluoro substitution on the quinoline ring enhances electron-withdrawing effects, stabilizing the π-system and increasing dipole moments. This improves solubility in polar aprotic solvents (e.g., DMSO) but reduces lipophilicity compared to non-fluorinated analogs. Computational studies (DFT) predict a 12–15% increase in dipole moment relative to mono-fluorinated derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the amine-quinoline linkage.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 314.29 (C16_{16}H14_{14}F2_2N2_2O2_2).
  • X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures to resolve bond angles and packing interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target flexibility. Strategies include:

  • Dose-response profiling : Test concentrations from 1 nM–100 µM to identify IC50_{50} trends.
  • Structural analogs comparison : Compare with sulfonamide-containing derivatives (e.g., Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate) to isolate fluorine-specific effects.
  • Molecular dynamics simulations : Analyze binding pocket flexibility using software like GROMACS to assess target-ligand stability .

Q. What methodologies optimize crystallographic refinement for this compound when twinning or disorder is observed?

  • Twinning resolution : Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands.
  • Disordered atoms : Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters. High-resolution data (<1.0 Å) improves electron density maps.
  • Validation tools : Check Rfree_{free} via the WinGX suite to avoid overfitting .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Docking studies : Use AutoDock Vina to screen binding poses against CYP3A4/2D6 isoforms.
  • ADMET prediction : SwissADME estimates metabolic stability (e.g., t1/2_{1/2}) and potential drug-drug interactions.
  • Free energy perturbation (FEP) : Quantify binding affinity changes caused by fluorine substitutions .

Q. What strategies mitigate byproduct formation during scale-up synthesis in academic labs?

  • Flow chemistry : Continuous reactors reduce residence time, minimizing side reactions (e.g., ester hydrolysis).
  • In-line monitoring : FTIR or HPLC tracks intermediate purity.
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve selectivity for amine coupling over alkylation .

Comparative Structural Analysis

Compound Structural Features Key Differences Biological Impact
This compound6,8-F2_2, ester linkageHigh dipole moment, moderate logP (~2.1)Targets kinase enzymes (e.g., EGFR)
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoateSulfonamide linkerIncreased acidity (pKa ~3.5)Broader enzyme inhibition (e.g., carbonic anhydrase)
Ethyl 3-((5,8-difluoroquinolin-4-yl)amino)benzoateEthyl ester, 5,8-F2_2Higher lipophilicity (logP ~2.8)Enhanced membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.